(R)-2-Propyl-4-pentenoic acid

CAS No.: 117039-61-9

Cat. No.: VC17046142

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117039-61-9 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | (2R)-2-propylpent-4-enoic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1 |

| Standard InChI Key | UMYDNZXEHYSVFY-ZETCQYMHSA-N |

| Isomeric SMILES | CCC[C@H](CC=C)C(=O)O |

| Canonical SMILES | CCCC(CC=C)C(=O)O |

Introduction

Chemical Identity and Nomenclature

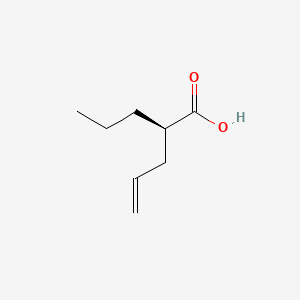

(R)-2-Propyl-4-pentenoic acid (IUPAC: 2-propylpent-4-enoic acid) is a monounsaturated carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . Its structure features a pentenoic acid backbone substituted with a propyl group at the second carbon and a double bond at the fourth position (Figure 1). The compound is enantiomeric, with the (R)-configuration specifying the spatial arrangement around the chiral center at C2.

Table 1: Key Identifiers of (R)-2-Propyl-4-pentenoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1575-72-0 | |

| EC Number | 803-182-7 | |

| SMILES | CCCC(CC=C)C(O)=O | |

| InChI Key | UMYDNZXEHYSVFY-UHFFFAOYSA-N | |

| ChEBI ID | 80634 |

The compound is also known by synonyms such as 4-ene-valproic acid and 2-allylpentanoic acid, reflecting its structural relationship to valproic acid .

Structural Characteristics and Stereochemistry

The molecule’s backbone consists of a five-carbon chain (pentenoic acid) with a propyl substituent at C2 and a double bond between C4 and C5. The (R)-configuration arises from the priority order of substituents around the chiral center (C2): carboxylic acid group (-COOH) > propyl (-CH₂CH₂CH₃) > methylene (-CH₂-) > hydrogen .

Figure 1: 3D Conformation of (R)-2-Propyl-4-pentenoic Acid

(Note: A 3D structure derived from PubChem data would illustrate the spatial arrangement here.)

The double bond introduces geometric isomerism, but the compound is predominantly studied in its trans configuration due to thermodynamic stability .

Synthesis and Production Methods

(R)-2-Propyl-4-pentenoic acid is synthesized via Ireland-Claisen rearrangement, a -sigmatropic reaction that ensures high stereoselectivity. A patented method outlines the following steps :

Table 2: Synthesis Protocol from Patent WO2017115257A1

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Transesterification | Tetraisopropyl titanate, 2-methyl-2-propenol | 2-Propenyl ester intermediate |

| 2 | Ireland-Claisen Rearrangement | LiN(iPr)₂, tert-butyldimethylsilyl chloride | Silyl enolate intermediate |

| 3 | Hydrolysis | Aqueous HCl | 4-Pentenoic acid derivative |

Key aspects include:

-

Stereochemical control via chiral catalysts or resolving agents to isolate the (R)-enantiomer.

-

Yield optimization by maintaining a 1:1 to 10:1 ratio of 2-propenol to carboxyl ester .

Physicochemical Properties

Table 3: Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Estimated 240–245°C (lit.) | |

| Solubility | Lipophilic, insoluble in water | |

| pKa | ~4.7 (carboxylic acid) | Calculated |

The compound’s lipophilicity (logP ≈ 2.8) facilitates membrane permeability, making it biologically active .

Biological and Pharmacological Significance

As a metabolite of valproic acid, (R)-2-Propyl-4-pentenoic acid is implicated in hepatic metabolism pathways. While valproic acid is a known GABAergic enhancer, its metabolite’s role remains under investigation . Studies suggest potential hepatotoxicity, as elevated levels correlate with liver enzyme imbalances .

Mechanism of Action:

-

β-Oxidation inhibition: The double bond at C4 disrupts mitochondrial fatty acid oxidation, leading to lipid accumulation .

-

Reactive metabolite formation: Epoxidation of the double bond may generate electrophilic intermediates .

Analytical Detection Methods

The compound is detected via:

-

GC-MS: Using derivatization (e.g., silylation) for volatility .

-

HPLC-UV: Retention time ~12.5 min (C18 column, acetonitrile:water) .

Applications and Derivatives

(R)-2-Propyl-4-pentenoic acid serves as a precursor for:

-

1-Pentanols: Catalytic hydrogenation (Raney-Ni) yields 2-ethyl-4-methyl-1-pentanol .

-

Pharmaceutical intermediates: Chiral resolution techniques isolate enantiomers for drug development .

| Parameter | Data | Source |

|---|---|---|

| Acute Toxicity (LD₅₀) | Not established | |

| Hepatotoxicity | Observed in vitro | |

| Biodegradability | Low |

Current Research and Future Directions

Recent studies focus on:

-

Enantioselective synthesis to improve (R)-isomer yields.

-

Toxicokinetic profiling to elucidate metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume